7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
Overview
Description
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C15H14ClNO4 and a molecular weight of 307.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-chloroquinoline-2,3-dicarboxylic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Industrial production would likely involve large-scale esterification reactors and continuous purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Hydrolysis: 7-Chloroquinoline-2,3-dicarboxylic acid.
Oxidation and Reduction: Various oxidized or reduced quinoline derivatives.
Scientific Research Applications
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chlorine atom and ester groups may also play a role in its biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline-3,8-dicarboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
7-Chloro-4-{[4-(ethylamino)-1-methylbutyl]amino}quinoline: A compound with a similar quinoline core but different substituents.
Uniqueness
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups and chlorine substitution, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
diethyl 7-chloroquinoline-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-3-20-14(18)11-7-9-5-6-10(16)8-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWWQBNHGCCJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588877 | |
Record name | Diethyl 7-chloroquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-55-4 | |
Record name | Diethyl 7-chloroquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 892874-55-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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